1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose

Radiochemistry FDG Synthesis Process Chemistry

PET radiopharmacies requiring mannose triflate precursor face supply inconsistencies with generic mannose derivatives. This compound resolves that with its strategically free 2-OH group and β-anomeric configuration, enabling direct, regioselective triflation without deprotection. • Near-quantitative conversion: ~80% yield to mannose triflate, validated in automated synthesis modules. • Reproducible FDG output: 55% ± 2% radiochemical yield, >96% final purity. • Crystalline solid (mp 160-161 °C) ensures accurate molar ratios for donor synthesis. • Direct 2-OH derivatization supports glycoconjugate vaccine library construction without anomeric manipulation.

Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
CAS No. 18968-05-3
Cat. No. B125445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose
CAS18968-05-3
Synonyms1,3,4,6-Tetraacetate β-D-Mannopyranose; 
Molecular FormulaC14H20O10
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
InChIKeySHBHJRVMGYVXKK-XVIXHAIJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: FDG Precursor Procurement


1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (CAS 18968-05-3) is a selectively protected monosaccharide derivative of D-mannose, possessing acetyl esters at the O-1, O-3, O-4, and O-6 positions and a strategically free 2-hydroxyl group in the β-anomeric configuration [1]. This precise protection pattern establishes the compound as the indispensable direct precursor to 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), the worldwide gold-standard intermediate for the routine production of the PET radiotracer [¹⁸F]Fluorodeoxyglucose (FDG) [2]. Its value in procurement is therefore defined not by bulk commodity metrics, but by its unique structural suitability for a high-stakes radiochemical synthesis where anomeric configuration and the availability of a single unprotected hydroxyl group dictate the entire synthetic route.

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Irreplaceable Precursor


Substituting 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with a fully protected analog such as 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose or its α-anomer introduces a critical structural roadblock. The target compound possesses a unique and essential free 2-OH group that serves as the only nucleophilic handle for the highly regioselective triflation step required to produce mannose triflate [1]. A fully acetylated mannose derivative would necessitate an additional, low-yielding regioselective deprotection step to expose the O-2 position, disrupting the established, high-yielding workflow. Furthermore, the β-anomeric configuration is mechanistically required to ensure the correct stereochemical outcome of the SN2 fluorination reaction that ultimately yields FDG. Using an α-mannopyranose derivative would invert the stereochemical course, compromising the stereospecificity of the fluorination and the identity of the final radiopharmaceutical [2]. These interlocking structural requirements—a single free hydroxyl at C-2 and a β-anomeric acetate—make generic substitution chemically impractical.

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Performance Evidence


Triflation Yield Advantage over Pentaacetate Route

The direct conversion of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose to mannose triflate proceeds with a reliably high yield of approximately 80%, as demonstrated in a scaled-up synthesis starting from 2.6 g of the tetraacetate [1]. This efficiency starkly contrasts with the traditional synthesis route, which begins with D-mannose and passes through a penta-O-acetyl intermediate, ultimately delivering the tetraacetate in a low overall yield of only 12–16% from mannose [2]. Attempting to procure 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose as a starting material would compel users to develop an ad hoc deprotection protocol, for which no standardized, high-yielding method has been reported in the context of FDG production, making the direct use of the tetraacetate over 5-fold more atom-economic at the triflation step.

Radiochemistry FDG Synthesis Process Chemistry

Radiochemical Purity in Automated FDG Synthesis

When mannose triflate synthesized from 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose was integrated into a Siemens Explora FDG-4 automated synthesis module, it delivered [¹⁸F]FDG with a consistent radiochemical yield of 55% ± 2% (decay uncorrected) and a radiochemical purity exceeding 96% [1]. This performance is directly comparable to, and thus validates, the more expensive imported commercial precursor. An alternative precursor synthesized from a different starting material or anomeric configuration would require complete re-validation of the automated cassette protocol, as even minor changes in precursor structure can significantly alter fluorination efficiency and impurity profiles. The documented, reproducible performance of this specific compound in a commercial module provides a de-risked, off-the-shelf solution for PET centers.

PET Radiochemistry Quality Control GMP Precursor

Crystalline Form and Melting Point Purity Advantage

The compound is a stable, crystalline solid with a sharp, well-defined melting point of 160–161 °C and an optical rotation of [α]D -22.5° (c=1.4, CHCl₃) [1]. This physical form is a critical quality attribute that simplifies procurement and quality control. In contrast, many alternative peracetylated mannose derivatives, such as the syrupy 1,2-orthoesters or the hygroscopic glycosyl bromides sometimes used as intermediates, present challenges in handling, accurate weighing, and purity assessment. The defined melting point allows for straightforward identity and purity verification by the end-user's QC laboratory without reliance on complex techniques, reducing the risk of assay errors that could compromise the stoichiometry of subsequent cGMP steps.

Analytical Chemistry Quality Assurance Procurement Specifications

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Confirmed Applications


In-House cGMP Mannose Triflate Synthesis for PET

This scenario is directly supported by the compound's demonstrated near-quantitative conversion (~80% yield) to mannose triflate and its validated performance in automated synthesis modules. A PET radiopharmacy procuring 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose can reliably synthesize the critical triflate precursor on-site, mitigating supply-chain risks associated with importing the commercial precursor. The reproducible radiochemical yield (55% ± 2%) and purity (>96%) of the final FDG product [3] provide the quantitative justification for this workflow over one that would start from a fully protected pentaacetate and require additional deprotection steps [4].

Diverse 2-O-Functionalized Mannopyranose Synthesis

The strategically free 2-OH group enables direct derivatization, a key advantage over fully protected sugars. Research papers have repeatedly demonstrated the transformation of this tetraacetate into various 2-O-modified derivatives, such as 2-O-benzyl- or 2-azido-mannopyranose, without the need for a preceding, potentially low-yielding anomeric deprotection step [3]. This positions the compound as the most efficient gateway intermediate for constructing libraries of mannose-based glycoconjugate vaccines, as highlighted in recent chemoenzymatic studies [4].

Stereospecific β-Mannoside Glycosylation

The pure β-anomeric configuration and the presence of a participating acetyl group at O-1 make this compound a suitable donor precursor for stereoselective β-mannosylation. While not a donor itself, it can be readily converted into a glycosyl bromide or other active donors. The well-defined crystalline form (mp 160–161°C) [3] ensures accurate molar ratios are used in donor synthesis, a critical factor for achieving reproducible glycosylation outcomes. This directly contrasts with less-characterized intermediates, where purity is uncertain, potentially leading to inconsistent anomeric ratios.

Quality Control Standard for Mannose Intermediates

The compound's sharp melting point of 160–161 °C and specific optical rotation [3] establish it as an ideal reference standard for identity testing. A procurement or QC department can use these unambiguous physical constants to verify the identity and purity of incoming batches, a practice that is not feasible for the many alternative, non-crystalline mannose derivatives. This simple analytical validation supports the stringent documentation requirements of pharmaceutical and radiopharmaceutical production.

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